molecular formula C20H25OSi B14316709 CID 78060797

CID 78060797

Cat. No.: B14316709
M. Wt: 309.5 g/mol
InChI Key: UUAQYQQPDHPRIE-UHFFFAOYSA-N
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Description

CID 78060797 (Compound Identifier 78060797) is a chemical compound cataloged in PubChem, a comprehensive database of chemical substances.

  • Analytical Characterization: this compound has been analyzed using gas chromatography-mass spectrometry (GC-MS), as evidenced by its total ion chromatogram and mass spectrum (Figure 1B–D in ). Its identification via vacuum distillation fractions (Figure 1D) indicates varying abundance across distillation stages, which may correlate with its physicochemical properties (e.g., boiling point, polarity) .

Properties

Molecular Formula

C20H25OSi

Molecular Weight

309.5 g/mol

InChI

InChI=1S/C20H25OSi/c1-4-10-18(11-5-1)16-21-17-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h2-3,6-9,12-15,18H,1,4-5,10-11,16-17H2

InChI Key

UUAQYQQPDHPRIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC[Si](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 78060797” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand for its applications. Industrial production methods may involve continuous flow reactors, large-scale batch reactors, and advanced purification techniques. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78060797” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78060797, comparisons are drawn with structurally or functionally analogous compounds, focusing on analytical parameters, biological relevance, and industrial applications.

Table 1: Key Comparative Parameters of this compound and Analogous Compounds

Parameter This compound Ginsenoside Rf () Cell-Permeant CIDs ()
Primary Source CIEO essential oil Panax ginseng Synthetic chemical libraries
Analytical Method GC-MS, vacuum distillation LC-ESI-MS with CID* Fluorescence assays, photolysis
Key Functional Groups Likely terpenoid Triterpene saponin Photocleavable ligands (e.g., nitrobenzyl groups)
Biological Activity Not explicitly stated Anti-inflammatory, neuroprotective Protein dimerization control
Industrial Application Fragrance, phytochemistry Nutraceuticals, traditional medicine Biomedical research (protein localization)

*Collision-Induced Dissociation (CID) in mass spectrometry, distinct from the compound identifier.

Key Findings:

Structural Differentiation: Unlike triterpene saponins (e.g., Ginsenoside Rf), this compound’s volatility and GC-MS elution profile suggest it belongs to a smaller molecular weight class, such as monoterpenes or sesquiterpenes . Compared to synthetic cell-permeant CIDs (e.g., photocaged rapamycin derivatives), this compound lacks documented bioactivity in protein manipulation but shares analytical workflows (e.g., mass spectrometry for characterization) .

Analytical Workflow: this compound’s identification via GC-MS contrasts with LC-ESI-MS used for polar compounds like ginsenosides. This highlights the importance of technique selection based on compound polarity and thermal stability .

In contrast, cell-permeant CIDs () are engineered for precision in biomedical research, such as optogenetic control of protein interactions, underscoring the diversity of CID applications across fields .

Research Implications and Limitations

  • Gaps in Knowledge: The absence of explicit structural or bioactivity data for this compound limits direct mechanistic comparisons. Further NMR or X-ray crystallography studies are needed to resolve its configuration .
  • Methodological Overlap : Techniques like CID-based mass spectrometry () and fractionation () are critical for characterizing both natural and synthetic compounds, bridging phytochemistry and biomedical research .

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